molecular formula C12H18N2 B1416854 3-Methyl-4-(1-piperidinyl)aniline CAS No. 85984-37-8

3-Methyl-4-(1-piperidinyl)aniline

Cat. No.: B1416854
CAS No.: 85984-37-8
M. Wt: 190.28 g/mol
InChI Key: STKBMPIDGFXBIL-UHFFFAOYSA-N
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Description

“3-Methyl-4-(1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 and its IUPAC name is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . The synthetic sequence often begins with preparing β-keto esters by treating N-Boc-protected cyclic amino acids with Meldrum’s acid in the presence of EDC·HCl and DMAP .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .


Chemical Reactions Analysis

Piperidone was condensed with aniline and HCN to yield the Strecker type . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 190.29 and its storage temperature is room temperature .

Scientific Research Applications

Catalyst in Organic Synthesis

3-Methyl-4-(1-piperidinyl)aniline plays a role in organic synthesis. For instance, a study demonstrated its use in the reaction of aniline with dimethyl carbonate, catalyzed by acid-base bifunctional ionic liquids. This reaction showcases its potential in facilitating chemical transformations, with a focus on the synthesis of methyl-N-methyl-N-phenylcarbamate (Zhang et al., 2010).

Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in the synthesis of pharmaceuticals. A study detailed an optimized synthesis route for a pharmaceutical intermediate that is crucial in producing narcotic analgesics like remifentanil and fentanyl analogues, highlighting its importance in drug development (Kiricojevic et al., 2002).

Role in Analgesic Activity

Research has explored its derivatives' role in enhancing analgesic potency. A study investigated the effects of methyl substitution on the piperidine ring of anilidopiperidine analgesics, indicating its significance in the development of pain-relieving drugs (Riley et al., 1973).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of its derivatives have been conducted. For example, research identified various isomers of a derivative, offering insights into its chemical structure and properties (Aliev et al., 1989).

Synthesis of Piperidine Derivatives

Its use extends to the synthesis of functionalized piperidine derivatives. A study described an efficient one-pot procedure for preparing such derivatives, demonstrating its utility in creating complex organic molecules (Shaterian et al., 2013).

Contribution to Anticancer Research

Its derivatives have been evaluated for anticancer activity. A study synthesized specific derivatives and assessed their efficacy against various cancer cell lines, highlighting its potential in cancer treatment (Subhash & Bhaskar, 2021).

Chemical Synthesis and Photophysical Properties

Its derivatives are significant in chemical synthesis and studying photophysical properties. Research has focused on the synthesis and electroluminescence application of tetradentate bis-cyclometalated platinum complexes derived from its derivatives (Vezzu et al., 2010).

Mechanism of Action

While the specific mechanism of action for “3-Methyl-4-(1-piperidinyl)aniline” is not mentioned in the search results, piperidines are known to be precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Safety and Hazards

The safety data sheet for a similar compound, “4-(1-Methyl-4-piperidinylmethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-methyl-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBMPIDGFXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(2-methyl-4-nitrophenyl)piperidine (6.75 g, 30.6 mmol) in ethyl acetate (50 mL) was added 10% palladium on carbon (0.033 g, 0.306 mmol) and the mixture hydrogenated (hydrogen balloon) at room temperature for 20 hours. The mixture was then filtered through diatomaceous earth and washed with ethyl acetate; the filtrate was then concentrated to afford 5.5 g (94%) of the title compound. MS (ESI) m/z 191 (M+H)+.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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